molecular formula C47H55BN2 B12833071 2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene

2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene

Cat. No.: B12833071
M. Wt: 658.8 g/mol
InChI Key: NMGXUQXOBFVKNA-UHFFFAOYSA-N
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Description

2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene is a boron-based compound known for its unique properties and applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is recognized for its high purity and efficiency as a blue dopant material, making it a valuable component in the development of advanced OLED technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene involves multiple steps, including the use of tert-butyl groups to enhance the stability and efficiency of the final product. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can exhibit different electronic and photophysical properties, making them suitable for diverse applications in organic electronics .

Mechanism of Action

The mechanism of action of 2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene involves its ability to act as a thermally activated delayed fluorescence (TADF) emitter. The compound exhibits efficient blue emission by harvesting both singlet and triplet excitons, which enhances the overall efficiency of OLED devices. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,12-Di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-7-methyl-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene stands out due to its high efficiency as a TADF emitter, narrow emission spectrum, and high photoluminescence quantum yield. These properties make it particularly valuable for applications in OLEDs, where color purity and efficiency are critical .

Properties

Molecular Formula

C47H55BN2

Molecular Weight

658.8 g/mol

IUPAC Name

4,18-ditert-butyl-8,14-bis(4-tert-butylphenyl)-11-methyl-8,14-diaza-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15(20),16,18-nonaene

InChI

InChI=1S/C47H55BN2/c1-30-26-41-43-42(27-30)50(36-22-16-32(17-23-36)45(5,6)7)40-25-19-34(47(11,12)13)29-38(40)48(43)37-28-33(46(8,9)10)18-24-39(37)49(41)35-20-14-31(15-21-35)44(2,3)4/h14-29H,1-13H3

InChI Key

NMGXUQXOBFVKNA-UHFFFAOYSA-N

Canonical SMILES

B12C3=C(C=CC(=C3)C(C)(C)C)N(C4=CC(=CC(=C41)N(C5=C2C=C(C=C5)C(C)(C)C)C6=CC=C(C=C6)C(C)(C)C)C)C7=CC=C(C=C7)C(C)(C)C

Origin of Product

United States

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